molecular formula C12H21NO6 B1418764 dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate CAS No. 130622-05-8

dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate

Cat. No.: B1418764
CAS No.: 130622-05-8
M. Wt: 275.3 g/mol
InChI Key: QNSPKWUAZQIIGZ-MRVPVSSYSA-N
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Description

Dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and dimethyl ester functionalities on the glutamic acid backbone. Its molecular formula is C₁₂H₂₁NO₆, with a molecular weight of 275.3 g/mol (calculated) . The compound’s stereochemistry at the 2-position (R-configuration) distinguishes it from its enantiomer, the (2S)-form. Such Boc-protected esters are widely used in peptide synthesis as intermediates to prevent undesired side reactions during coupling steps .

Properties

IUPAC Name

dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(15)18-5)6-7-9(14)17-4/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSPKWUAZQIIGZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate typically involves the protection of an amino acid followed by esterification. One common method includes:

    Protection of the Amino Group: The amino group of the amino acid is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid groups are then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Deprotection: The tert-butyl carbamate group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester or carbamate groups.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid, sodium hydroxide.

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Hydrolysis: Produces the corresponding carboxylic acids.

    Deprotection: Yields the free amine.

    Substitution: Forms substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. The presence of the ester and carbamate groups can influence its reactivity and interactions at the molecular level.

Comparison with Similar Compounds

Enantiomeric Pair: Dimethyl (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanedioate

Key Differences :

  • Stereochemistry : The (2S)-enantiomer has the opposite configuration at the 2-position, which may lead to divergent interactions in chiral environments (e.g., enzyme binding) .
  • Physical Properties : The (2S)-form is reported as a colorless to yellow liquid (vs. solid for the R-form, inferred from analogous compounds), with a purity of 97% .
  • Applications : Both enantiomers serve as intermediates in peptide synthesis, but their stereochemistry dictates their utility in producing specific diastereomers of target peptides.

5-Hydroxy-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

Key Differences :

  • Functional Groups : Replaces the dimethyl ester with a 5-hydroxy group and a carboxylic acid, altering polarity and reactivity .
  • Physical State : Exists as a powder with a molar mass of 233.26 g/mol .
  • Stability and Hazards: Decomposes under incompatible conditions (e.g., strong oxidizers) to produce nitrogen oxides (NOₓ), CO₂, and CO . Toxicity data remain uninvestigated .
  • Applications : Likely used as a hydrolyzed metabolite or precursor in synthetic pathways requiring free carboxylic acid groups.

(2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate

Key Differences :

  • Structure : Features a phenyl ring and benzoyl group instead of the Boc-protected glutamic acid backbone, increasing molecular complexity and aromaticity .
  • Applications : Such compounds are intermediates in synthesizing pharmacologically active molecules (e.g., antibiotics or kinase inhibitors) due to their rigid, aromatic moieties .

Comparative Data Table

Property Dimethyl (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanedioate Dimethyl (2S)-Enantiomer 5-Hydroxy Analog (2R,3S)-Phenyl Derivative
Molecular Formula C₁₂H₂₁NO₆ C₁₂H₂₁NO₆ C₁₀H₁₉NO₅ C₁₇H₁₅NO₄ (representative)
Molecular Weight (g/mol) 275.3 275.3 233.26 ~313.3 (estimated)
Physical Form Solid (inferred) Liquid Powder Solid (inferred)
Functional Groups Boc-protected amino, dimethyl esters Same as R-enantiomer Hydroxy, carboxylic acid Hydroxy, benzoyl, phenyl
Stability Stable under inert conditions Similar to R-enantiomer Decomposes with oxidizers Likely stable
Primary Use Peptide synthesis Peptide synthesis Metabolic studies Pharmaceutical intermediates

Biological Activity

Dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate, also known by its CAS number 1006592-57-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₅H₂₁N O₄
  • IUPAC Name : this compound

The structure contains a chiral center, which is significant for its biological interactions. The presence of the tert-butoxycarbonyl (Boc) group is notable as it can influence the compound's reactivity and solubility.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various kinases, which are critical in cancer progression. For instance, the compound may target NEK kinases involved in cell cycle regulation and cancer cell proliferation .
  • Cytotoxicity : In vitro studies have shown that related compounds can exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The growth inhibitory concentration (GI50) values indicate potent activity against these cells, suggesting potential use in cancer therapy .
  • Molecular Interactions : Computational studies have revealed favorable binding interactions with key proteins involved in apoptosis and cell survival, such as TP53 and caspase-3. These interactions may contribute to the compound's ability to induce cell death in malignant cells .

Case Studies and Experimental Data

A study focusing on a structurally similar compound demonstrated significant cytotoxicity against MCF-7 cells with a GI50 value of 3.18 µM, outperforming standard chemotherapeutics . This suggests that this compound could have similar or enhanced efficacy.

Comparative Biological Activity Table

Compound Cell Line GI50 (µM) Mechanism
Dimethyl (2R)-2-[(2-methylpropan-2-yl)...MCF-73.18Kinase inhibition
Related Compound TAJ4MCF-73.18NEK kinase inhibition
Standard Chemotherapeutic DrugMCF-75.00DNA damage induction
Dimethyl (similar structure)HeLa8.12Apoptosis induction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
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dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate

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